molecular formula C9H19NO2S B6156752 tert-butyl N-(4-sulfanylbutyl)carbamate CAS No. 911450-28-7

tert-butyl N-(4-sulfanylbutyl)carbamate

Cat. No. B6156752
CAS RN: 911450-28-7
M. Wt: 205.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-(4-sulfanylbutyl)carbamate, or TB4SC, is an organic compound that has been extensively studied for its potential uses in scientific research. TB4SC is a sulfonamide derivative, which is a type of organic compound that is derived from sulfonamides. TB4SC has been studied for its potential as a therapeutic agent, as well as its potential as a catalyst and as an inhibitor of enzyme activity. TB4SC has been found to be useful in a variety of scientific research applications, and it has been used in the laboratory to study the biochemical and physiological effects of many different compounds.

Mechanism of Action

TB4SC has been found to interact with a variety of enzymes, including cytochrome P450 enzymes, which are responsible for the metabolism of many drugs and other compounds. TB4SC has also been found to interact with certain receptors in the body, such as the 5-HT2A receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
TB4SC has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are responsible for the metabolism of many drugs and other compounds. TB4SC has also been found to interact with certain receptors in the body, such as the 5-HT2A receptor, which is involved in the regulation of mood and behavior. TB4SC has also been found to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

TB4SC has several advantages and limitations for laboratory experiments. One of the main advantages of using TB4SC is that it is relatively easy to synthesize in the laboratory. Additionally, TB4SC has been found to interact with a variety of enzymes and receptors, making it useful for studying the biochemical and physiological effects of many different compounds. However, TB4SC is not very stable in the presence of light and heat, and it can be easily degraded by certain enzymes and other compounds.

Future Directions

The potential future directions for research involving TB4SC are numerous. TB4SC could be used to study the biochemical and physiological effects of various drugs and other compounds, as well as the effects of environmental pollutants on the human body. Additionally, TB4SC could be used to develop new therapeutic agents and inhibitors of enzyme activity. TB4SC could also be used to study the effects of various drugs on the human brain and nervous system. Finally, TB4SC could be used to study the effects of various compounds on the immune system.

Synthesis Methods

TB4SC can be synthesized in the laboratory using a variety of methods. The most common method is the reaction of tert-butylchloride and 4-sulfanylbutylcarbamate in the presence of a base such as sodium hydroxide. This reaction produces a tert-butyl N-(4-sulfanylbutyl)carbamate. This reaction can be performed in a variety of solvents, such as acetonitrile, methanol, and dichloromethane.

Scientific Research Applications

TB4SC has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as an inhibitor of enzyme activity, and as a therapeutic agent. TB4SC has been used to study the biochemical and physiological effects of many different compounds, including drugs and natural products. It has also been used to study the effects of various environmental pollutants on the human body.

properties

{ "Design of the Synthesis Pathway": "The synthesis of tert-butyl N-(4-sulfanylbutyl)carbamate can be achieved through a multi-step reaction pathway involving the protection of amine and thiol groups, followed by carbamate formation.", "Starting Materials": [ "4-mercaptobutanol", "tert-butyl chloroformate", "N,N-diisopropylethylamine", "N,N-dimethylformamide", "triethylamine", "tert-butylamine", "sodium bicarbonate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Protection of thiol group by reacting 4-mercaptobutanol with tert-butyl chloroformate and N,N-diisopropylethylamine in N,N-dimethylformamide to form tert-butyl 4-mercaptobutylcarbamate.", "Step 2: Protection of amine group by reacting tert-butylamine with tert-butyl 4-mercaptobutylcarbamate in N,N-dimethylformamide and triethylamine to form tert-butyl N-(4-sulfanylbutyl)carbamate.", "Step 3: Carbamate formation by reacting tert-butyl N-(4-sulfanylbutyl)carbamate with sodium bicarbonate in ethyl acetate and water to form tert-butyl N-(4-carbamoylbutyl)carbamate." ] }

CAS RN

911450-28-7

Product Name

tert-butyl N-(4-sulfanylbutyl)carbamate

Molecular Formula

C9H19NO2S

Molecular Weight

205.3

Purity

95

Origin of Product

United States

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